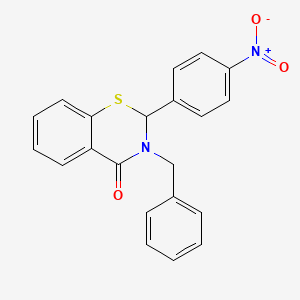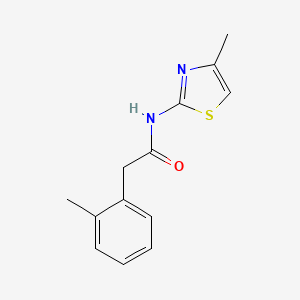![molecular formula C17H23NO3 B5465685 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol](/img/structure/B5465685.png)
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. It was first developed by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since gained widespread interest in the scientific community due to its promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol is not fully understood, but it is believed to target multiple pathways that are involved in the development and progression of neurodegenerative diseases. This compound has been shown to increase the expression of genes that are involved in mitochondrial function and energy metabolism, which may help to protect against neuronal damage. In addition, this compound has been shown to reduce the production of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. These include improvements in cognitive function, reductions in inflammation, and increases in the production of proteins that are important for neuronal function and survival. In addition, this compound has been shown to protect against neuronal damage and to promote the growth and development of new neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol in lab experiments is its ability to target multiple pathways that are involved in the development and progression of neurodegenerative diseases. This makes it a potentially powerful tool for studying the underlying mechanisms of these diseases and for developing new treatments. However, one limitation of using this compound in lab experiments is its high cost and the complex synthesis method required to produce it.
Direcciones Futuras
There are a number of future directions for research on 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol. One area of focus is on understanding the exact mechanism of action of the compound and how it targets multiple pathways involved in neurodegenerative diseases. Another area of focus is on developing more efficient and cost-effective synthesis methods for producing this compound. Finally, there is a need for further preclinical studies to determine the safety and efficacy of this compound in animal models of neurodegenerative diseases, as well as clinical trials to evaluate its potential as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of a key intermediate, which is then subjected to a series of modifications to produce the final product. The exact details of the synthesis method are proprietary and have not been disclosed by the inventors.
Aplicaciones Científicas De Investigación
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease. In addition, this compound has been shown to increase the production of proteins that are important for neuronal function and survival.
Propiedades
IUPAC Name |
(3-hydroxy-4-methylphenyl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-2-3-14(12-15(13)19)16(20)18-8-4-17(5-9-18)6-10-21-11-7-17/h2-3,12,19H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIABVNLOTQRMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)

![1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline](/img/structure/B5465618.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5465625.png)

![1-{6-[2-(3,4-dichlorophenyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5465644.png)

![2-chloro-4-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}phenol](/img/structure/B5465657.png)
![1-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5465670.png)


![1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5465712.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)
![2-[(2-furylmethyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B5465732.png)